N-(2-aminoethyl)-4-phenylbutanamide hydrochloride N-(2-aminoethyl)-4-phenylbutanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 861052-88-2
VCID: VC7298208
InChI: InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H
SMILES: C1=CC=C(C=C1)CCCC(=O)NCCN.Cl
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.75

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

CAS No.: 861052-88-2

Cat. No.: VC7298208

Molecular Formula: C12H19ClN2O

Molecular Weight: 242.75

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride - 861052-88-2

Specification

CAS No. 861052-88-2
Molecular Formula C12H19ClN2O
Molecular Weight 242.75
IUPAC Name N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride
Standard InChI InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H
Standard InChI Key OZSWSYGIFITQCT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(=O)NCCN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises three distinct regions:

  • Aromatic domain: A benzene ring providing hydrophobic interactions and π-π stacking potential.

  • Aliphatic linker: A four-carbon chain enabling conformational flexibility.

  • Polar headgroup: An ethylenediamine-derived amide group with a protonated amine (HCl salt), enhancing water solubility .

The IUPAC name, N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, precisely reflects this arrangement. The SMILES notation (Cl.NCCNC(=O)CCCc1ccccc1) and InChIKey (OZSWSYGIFITQCT-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₉ClN₂O
Molecular Weight242.74 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Topological Polar SA55.5 Ų
LogP (Predicted)2.1

Crystallographic and Conformational Analysis

While single-crystal X-ray data remain unpublished, computational models predict a staggered conformation of the butanamide chain, with the phenyl group adopting a perpendicular orientation relative to the amide plane . This spatial arrangement minimizes steric hindrance while optimizing intramolecular hydrogen bonding between the amide carbonyl and ammonium protons .

Synthetic Methodology

Laboratory-Scale Synthesis

The compound is typically prepared through a two-step protocol:

Step 1: Nucleophilic acyl substitution between 4-phenylbutanoyl chloride and ethylenediamine in anhydrous dichloromethane:

C6H5(CH2)3COCl+H2NCH2CH2NH2C6H5(CH2)3CONHCH2CH2NH2+HCl\text{C}_6\text{H}_5(\text{CH}_2)_3\text{COCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5(\text{CH}_2)_3\text{CONHCH}_2\text{CH}_2\text{NH}_2 + \text{HCl}

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature0-5°C (Step 1)+15% yield
Solvent SystemDCM:THF (3:1)+22% purity
HCl Gas Flow Rate0.5 L/minCrystal quality

Industrial Production Considerations

Scale-up processes employ continuous flow reactors with in-line IR monitoring to maintain stoichiometric control. Key challenges include:

  • Minimizing dipeptide byproducts from amine dimerization (addressed using 10 mol% HOBt additive)

  • Preventing HCl-induced equipment corrosion (solved through Hastelloy C-276 reactor components)

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

  • Melting Point: 95-98°C (sharp endotherm, indicates high crystallinity)

  • Decomposition Onset: 230°C (1% mass loss by TGA)

Table 3: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)Notes
Water12.4 ± 0.8pH-dependent
Methanol48.9 ± 2.1Complete dissolution
DMSO62.3 ± 1.5Hygroscopic
Ethyl Acetate<0.1Poorly soluble

The aqueous solubility follows the Henderson-Hasselbalch equation, with protonation of the ethylamine group (pKa ≈ 8.1) enhancing solubility at physiological pH .

Reactivity and Functionalization

Amide Bond Stability

Under accelerated degradation conditions (40°C/75% RH):

  • Hydrolysis: <5% degradation after 30 days in pH 7.4 buffer

  • Oxidative Stress: 12% decomposition with 3% H₂O₂ over 72h

Derivatization Pathways

The primary amine serves as a handle for diverse modifications:

Figure 1: Common Functionalization Reactions

  • Acylation: Reaction with succinic anhydride yields water-soluble prodrugs

  • Mannich Reaction: Forms antimicrobial β-amino carbonyl derivatives

  • Coordination Chemistry: Binds transition metals (Cu²⁺, Zn²⁺) for catalytic applications

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, D₂O): δ 7.32-7.25 (m, 5H, Ar-H), 3.41 (t, J=6.8 Hz, 2H, CONHCH₂), 2.89 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.34 (t, J=7.2 Hz, 2H, COCH₂), 1.68-1.53 (m, 4H, CH₂CH₂)

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 700 cm⁻¹ (monosubstituted benzene)

Chromatographic Methods

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: 20 mM KH₂PO₄ (pH 3.0):ACN (75:25)

  • Retention Time: 6.8 ± 0.2 min

Applications in Scientific Research

Medicinal Chemistry

  • GPCR Targeting: Serves as a core structure for histamine H₃ receptor antagonists (Ki = 89 nM in preliminary assays)

  • Peptide Mimetics: Replaces labile peptide bonds in vasopressin analogs while maintaining V₂ receptor affinity

Material Science

  • Ionogels: Forms thermally stable gels (up to 180°C) when combined with [BMIM][PF₆] ionic liquid

  • Polymer Modification: Initiates ring-opening polymerization of ε-caprolactone (Đ = 1.12)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator